1-Bromo-2,5-dichloro-4-iodobenzene
Overview
Description
1-Bromo-2,5-dichloro-4-iodobenzene is an aromatic compound with the molecular formula C6H2BrCl2I It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Preparation Methods
1-Bromo-2,5-dichloro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a dichlorobenzene compound, bromination and iodination can be carried out sequentially. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reactions .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2,5-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions such as the Suzuki-Miyaura cross-coupling, where it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Scientific Research Applications
1-Bromo-2,5-dichloro-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, halogenated benzene derivatives are often explored for their potential biological activities, including as precursors for pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Bromo-2,5-dichloro-4-iodobenzene exerts its effects in chemical reactions typically involves electrophilic aromatic substitution. The presence of multiple halogen atoms on the benzene ring influences the electron density, making certain positions on the ring more reactive towards electrophiles or nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,4-dichlorobenzene: Similar in structure but lacks the iodine atom, which can affect its reactivity and applications.
1-Bromo-4-iodobenzene:
2-Bromoiodobenzene: Another halogenated benzene with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARUUWFRCFKUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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